molecular formula C9H16ClNO3 B6189252 methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 2334476-78-5

methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B6189252
CAS No.: 2334476-78-5
M. Wt: 221.7
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(methoxymethyl)-2-azabicyclo[211]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl It is a bicyclic compound featuring a 2-azabicyclo[211]hexane core, which is a strained ring system

Properties

CAS No.

2334476-78-5

Molecular Formula

C9H16ClNO3

Molecular Weight

221.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the formation of the bicyclic core followed by functional group modifications. One common method involves the [2+2] cycloaddition of suitable precursors under photochemical conditions . The reaction conditions often require the use of a mercury lamp and specialized glassware, making the process technically challenging and difficult to scale up .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. the use of photochemistry and other advanced synthetic techniques suggests that production would require specialized equipment and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the methoxymethyl group with other functional groups.

Scientific Research Applications

Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The strained bicyclic structure allows it to fit into unique binding sites, potentially modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its specific functional groups and the presence of the azabicyclo[2.1.1]hexane core. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various research applications.

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